molecular formula C18H24N4O6 B12903580 D-Asparaginyl-D-tyrosyl-D-proline CAS No. 821776-07-2

D-Asparaginyl-D-tyrosyl-D-proline

Cat. No.: B12903580
CAS No.: 821776-07-2
M. Wt: 392.4 g/mol
InChI Key: DXHINQUXBZNUCF-MGPQQGTHSA-N
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Description

D-Asparaginyl-D-tyrosyl-D-proline is a useful research compound. Its molecular formula is C18H24N4O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
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Biological Activity

D-Asparaginyl-D-tyrosyl-D-proline (D-Asp-D-Tyr-D-Pro) is a synthetic peptide composed of three D-amino acids: D-asparagine, D-tyrosine, and D-proline. Its unique structural configuration allows for exploration into its biological activities, stability, and potential applications in various biochemical interactions. This article reviews the current understanding of the biological activity of D-Asp-D-Tyr-D-Pro, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The chemical formula for this compound is C12H14N4O4C_{12}H_{14}N_{4}O_{4}. The arrangement of D-amino acids contributes to its resistance to proteolytic degradation, making it an interesting candidate for research in peptide synthesis and biological interactions.

Biological Activities

Research indicates that D-Asp-D-Tyr-D-Pro may exhibit several biological activities:

  • Protein-Protein Interactions: The presence of D-amino acids can influence binding affinities and interactions with other biomolecules, which is crucial for modulating biological pathways.
  • Enzymatic Processes: Studies suggest that this compound may play a role in enzymatic reactions, potentially acting as an inhibitor or modulator in various biochemical pathways.

The mechanisms through which D-Asp-D-Tyr-D-Pro exerts its effects are still under investigation. However, its potential roles include:

  • Stabilization of Protein Structures: The incorporation of D-amino acids can enhance the stability of peptide structures against enzymatic degradation.
  • Modulation of Signaling Pathways: By interacting with specific receptors or enzymes, it may influence cellular signaling cascades.

Comparative Analysis with Similar Compounds

D-Asp-D-Tyr-D-Pro shares structural similarities with other peptides containing D-amino acids. Below is a comparison table highlighting key features:

Compound NameCompositionUnique Features
D-TyrosineD-TyrosineInvolved in neurotransmitter synthesis.
D-ProlineD-ProlineEssential for collagen stability and structure.
D-AsparagineD-AsparaginePlays a role in nitrogen metabolism.
L-Asparaginyl-L-tyrosyl-L-prolineL-Asparagine, L-Tyrosine, L-ProlineNatural analogs that are biologically active.

The distinct combination of three different D-amino acids in D-Asp-D-Tyr-D-Pro may provide unique properties compared to its L-counterparts and other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of D-Asp-D-Tyr-D-Pro:

  • Protein Interaction Studies: Research utilizing surface plasmon resonance (SPR) has demonstrated the binding affinity of D-Asp-D-Tyr-D-Pro to various proteins, indicating its potential as a modulator in protein interactions.
  • Enzymatic Activity Assays: In vitro assays have shown that this compound can inhibit certain enzymatic reactions, suggesting its role as a potential therapeutic agent against diseases involving dysregulated enzyme activity.
  • Cellular Response Investigations: Studies have indicated that treatment with D-Asp-D-Tyr-D-Pro can alter cellular responses under stress conditions, such as nutrient deprivation, by modulating survival pathways .

Properties

CAS No.

821776-07-2

Molecular Formula

C18H24N4O6

Molecular Weight

392.4 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H24N4O6/c19-12(9-15(20)24)16(25)21-13(8-10-3-5-11(23)6-4-10)17(26)22-7-1-2-14(22)18(27)28/h3-6,12-14,23H,1-2,7-9,19H2,(H2,20,24)(H,21,25)(H,27,28)/t12-,13-,14-/m1/s1

InChI Key

DXHINQUXBZNUCF-MGPQQGTHSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N)C(=O)O

Origin of Product

United States

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